3-Deoxy-3-iodo-D-glucose

Catalog No.
S606216
CAS No.
59309-86-3
M.F
C6H11IO5
M. Wt
290.05 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Deoxy-3-iodo-D-glucose

CAS Number

59309-86-3

Product Name

3-Deoxy-3-iodo-D-glucose

IUPAC Name

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-iodohexanal

Molecular Formula

C6H11IO5

Molecular Weight

290.05 g/mol

InChI

InChI=1S/C6H11IO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1

InChI Key

BFGQUCURJSWPCF-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)O)I)O)O)O

Synonyms

3-deoxy-3-iodo-D-glucose, 3-deoxy-3-iodo-D-glucose, 123I-labeled, 3-deoxy-3-iodo-D-glucose, 131I-labeled

Canonical SMILES

C(C(C(C(C(C=O)O)I)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)I)O)O)O

3-Deoxy-3-iodo-D-glucose is a halogenated derivative of D-glucose, specifically modified by the substitution of an iodine atom at the third carbon position. Its molecular formula is C6_6H11_{11}IO5_5, and it is classified as a monosaccharide. This compound is notable for its structural similarity to glucose, which allows it to participate in various biochemical pathways while exhibiting distinct properties due to the presence of iodine. The iodine substitution alters its reactivity and biological interactions compared to unmodified glucose.

- Carbohydrate - Britannica" class="citation ml-xs inline" data-state="closed" href="https://www.britannica.com/science/carbohydrate/Chemical-reactions" rel="nofollow noopener" target="_blank"> .

These reactions highlight the compound's versatility in organic synthesis and its potential utility in various chemical applications.

The biological activity of 3-deoxy-3-iodo-D-glucose is primarily linked to its role as a glucose analog. It exhibits:

  • Transport Properties: Studies indicate that 3-deoxy-3-iodo-D-glucose is poorly transported across cell membranes compared to D-glucose, limiting its utility as a substrate for metabolic processes .
  • Metabolic Interference: It can inhibit certain metabolic pathways due to its structural similarity to glucose, providing insights into glucose metabolism and potential therapeutic applications in metabolic disorders.
  • Contrast Agent Potential: Research has explored its use as a non-ionic water-soluble contrast medium in medical imaging, particularly in studies involving cerebrospinal fluid .

The synthesis of 3-deoxy-3-iodo-D-glucose typically involves several steps:

  • Starting Material: D-glucose serves as the primary starting material.
  • Iodination: The substitution of an iodine atom at the C3 position can be achieved through electrophilic iodination methods or by using iodinating agents under controlled conditions.
  • Purification: Following synthesis, the product is purified using chromatographic techniques to isolate 3-deoxy-3-iodo-D-glucose from by-products and unreacted starting materials .

This synthetic route allows for the efficient production of this compound for research and application purposes.

3-Deoxy-3-iodo-D-glucose has several notable applications:

  • Medical Imaging: It is investigated as a contrast agent for imaging techniques, particularly in assessing central nervous system conditions .
  • Research Tool: As a glucose analog, it is used in biochemical studies to understand glucose metabolism and transport mechanisms.
  • Potential Therapeutics: Its unique properties may offer avenues for developing treatments for metabolic disorders or conditions where glucose metabolism is disrupted.

Interaction studies involving 3-deoxy-3-iodo-D-glucose focus on its behavior in biological systems:

  • Hexokinase Interaction: The compound shows reduced interaction with hexokinase enzymes compared to D-glucose, impacting its phosphorylation and subsequent metabolic pathways .
  • Transport Mechanisms: Research indicates that larger substituents at C3 hinder effective transport across cell membranes, affecting its utility as a substrate for cellular uptake .

These studies provide valuable insights into how structural modifications influence biological function.

Several compounds are structurally related to 3-deoxy-3-iodo-D-glucose, each exhibiting unique properties:

Compound NameStructure ModificationKey Features
3-Deoxy-D-glucoseNo halogen substitutionDirectly participates in metabolic pathways
2-Deoxy-D-glucoseHydroxyl group at C2 removedUsed as an antimetabolite in cancer therapy
3-Deoxy-3-fluoro-D-glucoseFluorine instead of iodineBetter substrate for some metabolic pathways
D-MannoseEpimer at C2Different transport characteristics
α-D-MethylglucosideMethyl group at C1Forms stable glycosides

The uniqueness of 3-deoxy-3-iodo-D-glucose lies in its iodine substitution, which significantly alters its reactivity and biological interactions compared to these similar compounds. This modification provides specific advantages in research settings while limiting some metabolic activities.

XLogP3

-1.8

Wikipedia

3-Deoxy-3-iodohexose

Dates

Modify: 2023-07-20

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